
3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy group, and a triazine ring substituted with two methylphenyl groups. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-methoxybenzylamine and a suitable aldehyde or ketone.
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving a dicarbonyl compound and a nitrogen source such as hydrazine or an amine.
Coupling of the Rings: The piperidine and triazine rings are coupled through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or triazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-1,2,4-triazine: Similar structure but lacks the piperidine ring.
5,6-Bis(4-methylphenyl)-1,2,4-triazine: Similar structure but lacks the piperidine and methoxy groups.
Uniqueness
3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine is unique due to the presence of both the piperidine and triazine rings, along with the methoxy and methylphenyl substituents. This combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
88300-35-0 |
|---|---|
Fórmula molecular |
C23H26N4O |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
3-(4-methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C23H26N4O/c1-16-4-8-18(9-5-16)21-22(19-10-6-17(2)7-11-19)25-26-23(24-21)27-14-12-20(28-3)13-15-27/h4-11,20H,12-15H2,1-3H3 |
Clave InChI |
SCLPPTZSNPAHDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)OC)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
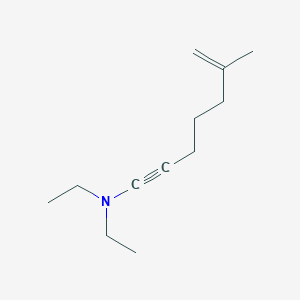

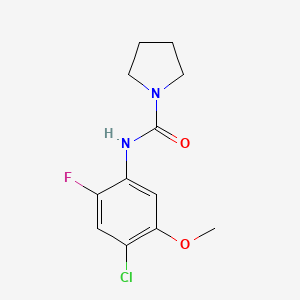
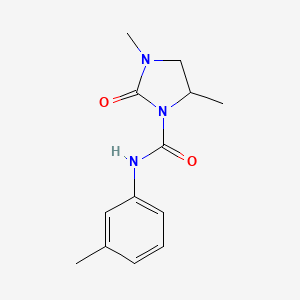

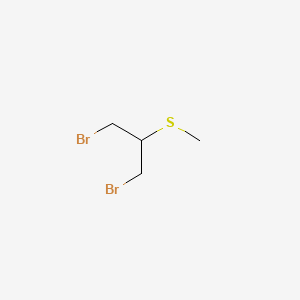
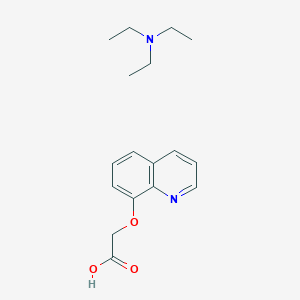
![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)

![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

